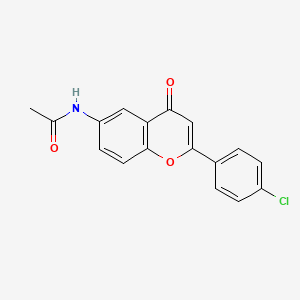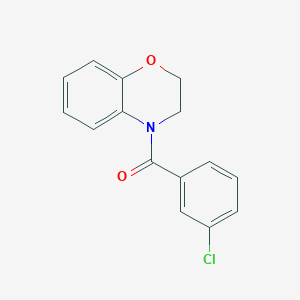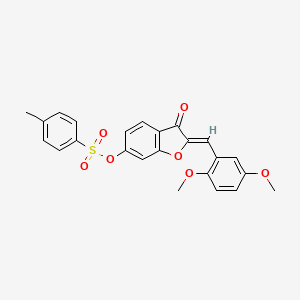![molecular formula C18H18BrN3OS B12202667 ({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene](/img/structure/B12202667.png)
({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene is a complex organic molecule that features a triazole ring, a bromophenyl group, and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile. The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol group. The final step involves the attachment of the methoxybenzene moiety through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate .
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide .
Uniqueness
({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene: is unique due to its combination of a bromophenyl group, a thioether linkage, and a triazole ring. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C18H18BrN3OS |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C18H18BrN3OS/c1-2-22-17(12-23-16-6-4-3-5-7-16)20-21-18(22)24-13-14-8-10-15(19)11-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
YWZKQPBYGWRMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12202584.png)
![4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol](/img/structure/B12202589.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B12202593.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12202607.png)
![6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12202617.png)
![N-[4-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B12202624.png)



![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12202641.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B12202643.png)
![8-benzyl-4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B12202652.png)

![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B12202660.png)
